molecular formula C22H22LiN5O2 B1191643 GSK-J1 lithium salt

GSK-J1 lithium salt

カタログ番号 B1191643
分子量: 395.38
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

科学的研究の応用

Mechanism of Action in Bipolar Disorder

GSK-J1 Lithium Salt is recognized for its therapeutic application in bipolar disorder. Research suggests that it functions by inhibiting Glycogen Synthase Kinase 3 (GSK3), a critical regulator in multiple signal transduction pathways. This inhibition aligns with the drug's observed effects on early development, insulin signaling, and glycogen synthesis. However, it's important to note that GSK-J1 also influences other cellular targets, making it a multifaceted compound in treating bipolar disorder and potentially contributing to its effectiveness in managing the condition (O'Brien & Klein, 2009).

Role in Neurodegenerative Diseases

GSK-J1 Lithium Salt has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential as a neuroprotective agent, particularly in diseases characterized by abnormal protein aggregation, such as Alzheimer's. Its mechanism of action, primarily through the inhibition of GSK3, is believed to contribute to its therapeutic effects in these conditions (Pérez-Martínez, 2009; Pérez-Martínez et al., 2009).

Application in Vascular Dementia

In the realm of vascular dementia, GSK-J1 Lithium Salt, through its action on GSK3, emerges as a potential pharmacological target. Evidence from in silico and in vivo studies supports its capacity to attenuate cognitive, emotional, and memory impairments. This sheds light on its potential utility in managing conditions associated with cognitive decline and related neurological impairments (Kumar et al., 2019).

Advances in Treatment-Resistant Depression

In the context of treatment-resistant depression, GSK-J1 Lithium Salt is gaining attention due to its inhibitory effect on GSK3β. This inhibition is implicated in critical cellular pathways involved in neuronal growth, neurogenesis, and synaptic plasticity, which are essential in mood regulation and response to antidepressant therapy (Costemale-Lacoste et al., 2016).

特性

製品名

GSK-J1 lithium salt

分子式

C22H22LiN5O2

分子量

395.38

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。